molecular formula C20H19Cl2N3O B2400231 3-(3-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189878-56-5

3-(3-CHLOROPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2400231
CAS No.: 1189878-56-5
M. Wt: 388.29
InChI Key: UECPZXPJCZIQGV-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a triazaspiro[4.5]decane core with two chlorinated aromatic substituents: a 3-chlorophenyl group at position 3 and a 2-chlorobenzyl group at position 6. This structural arrangement confers rigidity and distinct electronic properties, making it a candidate for pharmacological studies . The compound is synthesized via multi-step organic reactions, often starting with hydrazone intermediates followed by cyclization under acidic or catalytic conditions . Its biological activity is hypothesized to arise from interactions with enzymes or receptors, though specific targets remain under investigation .

Properties

IUPAC Name

3-(3-chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c21-16-6-3-5-14(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-15-4-1-2-7-17(15)22/h1-7,12H,8-11,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECPZXPJCZIQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-8-[(2-Chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has attracted attention in pharmacological and medicinal chemistry research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C18H16Cl2N4O
  • Molecular Weight : 367.25 g/mol
  • CAS Number : Not specified in the search results.

Structural Features

The compound features a spirocyclic structure with triazole and carbonyl functionalities, which are often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that similar triazole derivatives exhibit significant antimicrobial properties. For instance, a study on various triazole compounds demonstrated their effectiveness against a range of bacterial strains, suggesting that the target compound may also possess similar activity due to its structural components .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
Target CompoundUnknownTBD

Anticonvulsant Activity

The anticonvulsant potential of compounds with similar structures has been evaluated using the maximal electroshock seizure model in mice. This model is crucial for assessing the efficacy of new antiepileptic drugs.

Case Study

In a study involving related compounds, it was found that certain triazole derivatives significantly reduced seizure activity when administered at specific doses. The study highlighted the importance of the chlorophenyl substituents in enhancing anticonvulsant effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or substituents can lead to enhanced potency or selectivity towards specific biological targets.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Addition of ChlorineIncreased potency
Methyl group substitutionEnhanced selectivity
Triazole ring alterationsVariable activity

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 2-chlorobenzyl group at position 8 is distinct from sulfonyl-containing analogs (e.g., ), which often exhibit enhanced solubility and enzyme-binding affinity due to sulfonyl’s polarity .
  • Chlorine Effects : Chlorophenyl groups at position 3 (target compound and ) enhance lipophilicity and membrane permeability compared to methyl- or fluorophenyl substituents .

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